1,3-dimethyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1,3-DIMETHYL-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound featuring a trifluoromethyl group, a phenyl ring, and a furan ring.
Preparation Methods
The synthesis of 1,3-DIMETHYL-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multiple steps. One common method includes the reaction of 1,3-dimethyluracil with a trifluoromethylated phenylfuran derivative under specific conditions. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-DIMETHYL-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The phenyl and furan rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
1,3-DIMETHYL-5-(TRIFLUOROMETHYL)PYRIMIDINE-2,4-DIONE: This compound shares the trifluoromethyl and pyrimidine core but lacks the phenyl and furan rings.
5-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-1H-1,2,4-TRIAZOLE: This compound features a similar trifluoromethylated phenyl group but has a triazole ring instead of a pyrimidine ring.
The uniqueness of 1,3-DIMETHYL-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its combination of the trifluoromethyl group, phenyl ring, and furan ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H13F3N2O4 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H13F3N2O4/c1-22-15(24)13(16(25)23(2)17(22)26)9-12-6-7-14(27-12)10-4-3-5-11(8-10)18(19,20)21/h3-9H,1-2H3 |
InChI Key |
VDXCPEWEBMPMJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
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